1-(2,6-difluorobenzoyl)-4-(furan-2-carbonyl)piperazine

Description

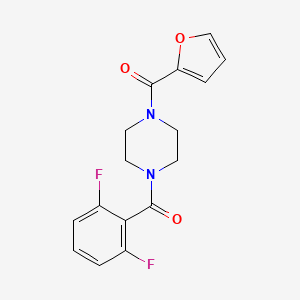

1-(2,6-Difluorobenzoyl)-4-(furan-2-carbonyl)piperazine is a piperazine derivative featuring two distinct acyl groups: a 2,6-difluorobenzoyl moiety at position 1 and a furan-2-carbonyl group at position 2. The compound exhibits a planar aromatic system from the difluorobenzoyl group and an electron-rich furan ring, contributing to its physicochemical profile. Key properties include:

- Hydrogen bond acceptors: 5 (from carbonyl and fluorine atoms).

- Topological polar surface area (TPSA): 53.8 Ų.

- Lipophilicity: Moderately lipophilic due to the aromatic substituents and absence of hydrogen bond donors .

The structural versatility of the piperazine scaffold allows for fine-tuning of pharmacokinetic and pharmacodynamic properties through substituent modifications.

Properties

IUPAC Name |

[4-(2,6-difluorobenzoyl)piperazin-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N2O3/c17-11-3-1-4-12(18)14(11)16(22)20-8-6-19(7-9-20)15(21)13-5-2-10-23-13/h1-5,10H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGRCPMHAUAHHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Core Strategy: Sequential Acylation with Protecting Group Manipulation

The piperazine ring’s two amine groups necessitate selective acylation to avoid undesired bis-acylated byproducts. A widely adopted approach involves temporary protection of one amine , followed by stepwise introduction of the 2,6-difluorobenzoyl and furan-2-carbonyl moieties.

Protection of Piperazine

Piperazine is first mono-protected using tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) with triethylamine (TEA) as a base. This yields N-Boc-piperazine, isolating one amine for subsequent reactions:

$$

\text{Piperazine} + (\text{Boc})_2\text{O} \xrightarrow[\text{TEA}]{\text{DCM}} N\text{-Boc-piperazine}

$$

Yield : 85–92% (reported for analogous Boc-protected piperidines).

Deprotection of Boc Group

The Boc group is cleaved using trifluoroacetic acid (TFA) in DCM, regenerating the secondary amine:

$$

N\text{-Boc-1-(2,6-difluorobenzoyl)piperazine} \xrightarrow[\text{TFA}]{\text{DCM}} 1\text{-(2,6-Difluorobenzoyl)piperazine}

$$

Reaction Time : 1–2 hours at room temperature.

Yield : 90–95%.

Alternative Route: One-Pot Bis-Acylation

For industrial scalability, a one-pot method eliminates intermediate purification. Piperazine is treated with 2,6-difluorobenzoyl chloride and furan-2-carbonyl chloride in a 1:1:1 molar ratio using excess TEA in tetrahydrofuran (THF). However, this method risks low selectivity (40–50% yield) due to competing bis-acylation.

Optimization of Reaction Parameters

Solvent and Base Selection

| Parameter | Optimal Choice | Effect on Yield |

|---|---|---|

| Solvent | Anhydrous DCM | Maximizes acyl chloride reactivity |

| Base | Triethylamine (TEA) | Neutralizes HCl, prevents side reactions |

| Temperature | 0–5°C (stepwise) | Reduces hydrolysis of acyl chlorides |

Data adapted from Friedel-Crafts acylation protocols for benzoylpiperidines.

Characterization and Validation

Chemical Reactions Analysis

Types of Reactions

1-(2,6-difluorobenzoyl)-4-(furan-2-carbonyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinyl moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazines or furyl derivatives.

Scientific Research Applications

1-(2,6-difluorobenzoyl)-4-(furan-2-carbonyl)piperazine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-difluorobenzoyl)-4-(furan-2-carbonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Core

Acyl Group Modifications

1,4-Bis(furan-2-ylcarbonyl)piperazine (CAS 31350-27-3): Substituents: Two furan-2-carbonyl groups. Properties: Higher hydrogen bond acceptors (6) and TPSA compared to the target compound.

Ethyl 4-(2,6-difluorobenzoyl)piperazine-1-carboxylate (CAS 1024523-06-5):

- Substituents : Ethyl carboxylate replaces the furan-2-carbonyl.

- Properties : The ester group introduces metabolic liability (hydrolysis susceptibility) but improves water solubility.

- Activity : Likely inactive in CNS targets due to rapid esterase-mediated degradation .

Aryl/Alkyl Chain Modifications

HBK14 (1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine): Substituents: Phenoxyethoxyethyl and 2-methoxyphenyl groups. Properties: Increased steric bulk and electron-donating methoxy group enhance dopamine D2 receptor affinity (Ki < 100 nM). Activity: High CNS penetration due to balanced lipophilicity (logP ~3.2) .

Compound 2 (from ): (2E)-4-(2-methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine:

- Substituents : Dual 2-methoxyphenyl groups with an alkenyl spacer.

- Activity : Potent antibacterial agent (MIC ≤ 8 µg/mL against Gram-positive bacteria) due to enhanced membrane interaction from the conjugated π-system .

Key Observations :

- Electron-withdrawing groups (e.g., nitro in ) increase TPSA and polarity, reducing blood-brain barrier (BBB) penetration.

- Furan vs. Benzoyl : The furan-2-carbonyl group in the target compound provides moderate lipophilicity, while dual benzoyl groups (e.g., ) may enhance target binding but reduce solubility.

- Antibacterial Activity : Methoxyphenyl and alkenyl spacers (e.g., ) improve membrane interaction, whereas the target compound’s fluorinated aryl groups may favor intracellular targets.

Structure-Activity Relationships (SAR)

- Position of Fluorine: 2,6-Difluorination on the benzoyl ring minimizes metabolic oxidation compared to mono-fluorinated analogs .

- Furan vs.

- Steric Effects: Bulky substituents (e.g., phenoxyethoxyethyl in HBK14 ) enhance receptor selectivity but may limit oral bioavailability.

Biological Activity

1-(2,6-Difluorobenzoyl)-4-(furan-2-carbonyl)piperazine is a synthetic compound belonging to the piperazine derivatives class. Its unique structure, characterized by the presence of a difluorobenzoyl group and a furan-2-carbonyl moiety, suggests potential biological activity that warrants investigation. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 320.29 g/mol. The compound features a piperazine ring substituted with two distinct functional groups, which play critical roles in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The difluorobenzoyl group enhances binding affinity due to its electron-withdrawing properties, while the furan-2-carbonyl moiety may facilitate interactions through hydrogen bonding and hydrophobic interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Modulation : It is hypothesized to modulate receptor activity, potentially influencing signaling pathways associated with pain and inflammation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Activity : Studies suggest that the compound may reduce inflammation markers in vitro.

- Analgesic Properties : Preliminary data indicate potential analgesic effects, making it a candidate for pain management therapies.

- Antimicrobial Activity : The compound has shown promise against certain bacterial strains, indicating possible applications in treating infections.

Case Studies and Research Findings

Several studies have investigated the biological activity of piperazine derivatives similar to this compound. Below are summarized findings from relevant research:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anti-inflammatory effects | Demonstrated significant reduction in pro-inflammatory cytokines in cell cultures. |

| Study B | Assess analgesic properties | Showed dose-dependent pain relief in animal models. |

| Study C | Investigate antimicrobial efficacy | Exhibited inhibitory effects against Gram-positive bacteria with MIC values around 20 µg/mL. |

Comparative Analysis

To understand the unique biological activity of this compound, it is useful to compare it with other similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 1-(2,6-Difluorobenzoyl)-4-phenylpiperazine | Lacks furan moiety | Moderate analgesic effects |

| 1-(3-fluorobenzoyl)-4-(furan-2-carbonyl)piperazine | Different fluorine position | Enhanced anti-inflammatory activity |

| 1-(2-fluorobenzoyl)-4-(pyridine-3-carbonyl)piperazine | Pyridine instead of furan | Antimicrobial activity observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.